4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methods : Various synthesis methods involving pyrazole compounds have been developed. One such method describes the synthesis of pyrazole derivatives using intermediates like 3-chloro-2-hydrazine pyridine and diethyl maleate, showcasing the versatility of pyrazole synthesis (Niu Wen-bo, 2011).
Chemical Structure Analysis : Research on compounds similar to 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid, such as 4,5-Dihydro-1H-pyrazole derivatives, provides insights into their structural properties and reactivity with halogens (A. Molchanov et al., 2002).
Biological and Chemical Properties
Biological Activity Evaluation : Compounds structurally related to this compound have been evaluated for various biological activities. For instance, a study explored the antifungal activity and structure-activity relationships of pyrazole carboxylic acid amides (Shijie Du et al., 2015).
Catalysis and Reaction Studies : Copper-catalyzed synthesis methods have been developed for pyrazole derivatives, demonstrating the chemical reactivity and potential for creating diverse compounds (Xinyu Zhang et al., 2021).
Applications in Material Science
Optical and Electronic Properties : Pyrazole derivatives have been studied for their optical nonlinearity and potential in material science applications, such as in optical limiting technologies (B. Chandrakantha et al., 2013).
Structural and Spectral Investigations : Detailed experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives have been conducted to understand their structural and spectral characteristics, which are critical for various scientific applications (S. Viveka et al., 2016).
Future Directions
Properties
IUPAC Name |
4-bromo-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c8-4-3-12-13(5(4)6(14)15)2-1-7(9,10)11/h3H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKSPIHKTAHMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)C(=O)O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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